Journal Name:Green Processing and Synthesis
Journal ISSN:2191-9542
IF:3.97
Journal Website:http://www.degruyter.com/view/j/gps
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-12-16 , DOI:
10.1134/s2070050422040110
AbstractThe technical feasibility of the direct monetization of associated petroleum gas currently burned is considered. The proposed approach is based on the low-temperature steam reforming of hydrocarbons, with which flare gases can be brought to meet the requirements for fuel used in gas piston and turbine power plants. The preparation and catalytic properties of new rhodium-based catalysts for low-temperature steam reforming of flare gas are discussed. Mixed cerium zirconium oxides are the most promising catalyst supports. Such catalysts have a number of advantages over the known nickel catalysts in the low-temperature steam reforming of hydrocarbons.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-12-16 , DOI:
10.1134/s2070050422040031
AbstractResults of studying the sorption-enhanced water gas shift reaction over a mechanical mixture of grains of 5 wt % Pt/Ce0.75Zr0.25O2 catalyst and 10 wt % NaNO3/MgO sorbent are presented. It is shown that pure magnesium oxide sorbs virtually no СО2 under model conditions, while its promotion with NaNO3 substantially improves the dynamic sorption capacity in the 300–350°C range of temperatures with a maximum at 320°C. The catalyst shows high activity and selectivity in the water gas shift reaction for a model mixture (CO, 11.6; H2, 61; H2O, 27.4 vol %). The concentration of CO at the outlet from the reactor is less than 1 vol % in the 220–400°C range of temperatures (the minimum is 0.3 vol % at 240°C) with СН4 at the temperatures below 320°C (0.61 vol % at this point). Using this sorbent in mixtures with a catalyst in the sorption-enhanced water gas shift reaction at 320°C substantially reduces its sorption capacity, due probably to the full conversion of NaNO3 into Na2CO3 that is not completely decomposed at the stage of regeneration. This nevertheless allows the outlet СО and СН4 concentrations to be halved, relative to values observed at this temperature in experiments with no sorbent: 6.1 × 10−4 and 8.2 × 10−2 vol % per dry gas basis at the middle of the first adsorption cycle. Prospects for using this approach in the sorption-enhanced water gas shift reaction and the need for further studies on improving the capacity and stability of the presented sorbents are described.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-12-16 , DOI:
10.1134/s207005042204002x
AbstractThe in situ formation of a catalytic heterohomogeneous system containing Al–M alloy (M is Ni, Co, Cu) and Al(M)/Cl complex in a benzene–ethylene medium at a temperature of 80°C and a pressure of 0.2–0.3 MPa is studied. The characteristic patterns of interaction between Al–M alloys activated with a liquid metal Ga–In eutectic and a chlorinating agent (CCl4) with the formation of catalytically active metal–aluminum chloride Al(M)/Cl complexes are established. Results from spectrokinetic measurements show the order of the reactivity of activated alloys with respect to excess CCl4 is Al–Cu ≈ Al–Ni > Al > Al–Co. The highest catalytic activity is displayed by nickel–aluminum chloride complexes whose selectivity toward ethylbenzene is 48%. Data from IR and UV-VIS spectroscopy show that the structure and composition of metal chloride complexes formed in situ in the aromatic reaction medium is determined by a combination of coupled ionic pairs \([{\text{AlC}}{{{\text{l}}}_{4}}]_{{{\text{tetr}}}}^{ - }{\text{/[NiC}}{{{\text{l}}}_{{\text{6}}}}]_{{{\text{oct}}}}^{{4-}}\) and \(\left[ {{\text{AlC}}{{{\text{l}}}_{{\text{4}}}}} \right]_{{{\text{tetr}}}}^{ - }/\left[ {{\text{CuC}}{{{\text{l}}}_{{\text{2}}}}} \right]_{{{\text{lin}}}}^{ - }\), which are stabilized by (C6H5)3C+ carbocation.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-06-22 , DOI:
10.1134/s2070050422020088
AbstractThe synthesis of glycerol carbonate from glycerol and dimethyl carbonate when using strongly basic styrene–divinylbenzene anion-exchange resins Dowex 1 × 2, Dowex 1 × 4, and Dowex 1 × 8 in the OH-form is studied. The resins are characterized by different degrees of crosslinking of their polystyrene matrices (the contents of divinylbenzene are 2, 4, and 8 wt. %, respectively). Synthesis is performed at 90–105°C, and the molar ratio of dimethyl carbonate to glycerol is 2 : 1. The yield of glycerol carbonate is shown to depend on the degree of crosslinking of the anion-exchange resin, since it falls as the degree of crosslinking rises. The highest degree of the conversion of glycerol (95%) and its selectivity toward glycerol carbonate (45.5%) are observed when using Dowex 1 × 2 and the reaction proceeds at 105°C for a period of 5 h. Advantages of considered systems over other anion- and cation-exchange resins proposed in the literature are noted.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-06-22 , DOI:
10.1134/s207005042202009x
AbstractThe methods for the synthesis of γ-acetopropyl alcohol (APA) used for the production of vitamin B1, antimalarial drugs, and polymers are analyzed. Promising APS synthesis methods are the hydrogenation–hydration of sylvane, the hydrogenation of furfural, and syntheses based on allyl acetate, sodium acetoacetic ester, and γ-butyrolactone.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-06-22 , DOI:
10.1134/s2070050422020106
AbstractNi-containing catalysts are obtained on the basis of carbon mineral supports produced using sapropel and studied during the catalytic hydroliquefaction of sapropel. It is found that catalysts on supports obtained from mineral-type sapropel are more active than ones on supports based on organic-type sapropel, while bimetallic NiW catalysts exhibit higher activity than monometallic nickel catalysts, regardless of the nature of the support. It is shown that both the nature of the deposited metal and the support composition affect the conversion of the organic matter of sapropel and the composition of liquid products. The liquid products of hydroliquefaction contain mainly nitrogen- and oxygen-containing compounds. The maximum yield of hydrocarbons C5–C21 is obtained for catalysts on supports obtained from mineral-type sapropel. Liquid products of hydroliquefaction of sapropels are similar in composition to biofuels from other renewable raw materials and can be included in existing schemes for further processing.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2023-06-17 , DOI:
10.1134/s2070050423020095
AbstractThe effect of an oxygen-containing compound on the cracking of an aromatic hydrocarbon is studied using the example of a model phenol–tetralin mixture. An analysis of the temperature dependences of the cracking rate constant of tetralin and tetralin in a mixture with phenol indicates that tetralin cracking is ihhibited during its co-conversion with an oxygen-containing compound due to the greater adsorption capacity of phenol on the catalyst’s surface. It is found that phenol in the model mixture changes the composition of liquid products, especially at low cracking temperatures. The effect of water on the conversion of a phenol-tetralin mixture is studied. It is established that water in the model feedstock reduces the inhibition of the cracking reaction of an aromatic hydrocarbon by an oxygen-containing compound. Based on the results of catalytic reactions, it is determined that when water is added, the level of the overall conversion of the mixture and the conversion of tetralin increase regardless of temperature. No appreciable qualitative differences between the distributions of cracking products in model mixtures with and without water have been revealed.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-06-22 , DOI:
10.1134/s2070050422020076
AbstractPiperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are compared and reviewed analytically. The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2023-06-17 , DOI:
10.1134/s2070050423020101
AbstractA comparative analysis is performed for the properties of two Fenton-type catalysts in the oxidation of sulfur-containing compounds with hydrogen peroxide and the desulfurization of crude oil. The catalysts are based on Cu(I) and Fe(III), and Mo(VI) and W(VI) polyoxometalates. Heterogeneous samples are imidazolium salts chemically immobilized on surfaces of silochrome and contain the iron and copper chloride complexes or phosphomolybdic and phosphotungstic acid anions. Thiophene (T), dibenzothiophene (DBT), methylphenyl sulfide (MPS), and a diesel fraction with an initial amount of sulfur of 1080 ppm are used as model substrates. It is found that the order of reactivity of thiophene substrates depends on the nature of metal-containing anions: thiophene > DBT on the Cu and Fe catalysts and DBT > thiophene on the polyoxometalate catalysts. This effect is explained using literature data. The catalyst based on phosphotungstic acid allows desulfurization of the diesel fraction of oil to amounts of sulfur of < 10 ppm, which meets today’s environmental standards.
Green Processing and Synthesis ( IF 3.97 ) Pub Date: 2022-04-27 , DOI:
10.1134/s2070050422010044
AbstractThe current structure of the production and consumption of methanol is reviewed. The main processes of methanol processing and catalysts for their implementation are highlighted: the production of formaldehyde, hydrocarbons (MTH), olefins (MTO), and the production of hydrogen from methanol by means of steam reforming, partial oxidation, autothermal reforming, and decomposition.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.40 | 15 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/greenps